H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16261079
InChI: InChI=1S/C21H41N5O6/c1-12(2)9-14(23)18(28)26-17(11-27)20(30)24-15(7-5-6-8-22)19(29)25-16(21(31)32)10-13(3)4/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,28)(H,31,32)
SMILES:
Molecular Formula: C21H41N5O6
Molecular Weight: 459.6 g/mol

H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH

CAS No.:

Cat. No.: VC16261079

Molecular Formula: C21H41N5O6

Molecular Weight: 459.6 g/mol

* For research use only. Not for human or veterinary use.

H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH -

Specification

Molecular Formula C21H41N5O6
Molecular Weight 459.6 g/mol
IUPAC Name 2-[[6-amino-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C21H41N5O6/c1-12(2)9-14(23)18(28)26-17(11-27)20(30)24-15(7-5-6-8-22)19(29)25-16(21(31)32)10-13(3)4/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,28)(H,31,32)
Standard InChI Key KEJKLBKXNJSXOW-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N

Introduction

Structural Characteristics and Stereochemical Implications

Primary Sequence Analysis

The peptide sequence H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH contains four amino acid residues with alternating D- and L-configurations at each position. This deliberate stereochemical alternation creates a molecular architecture that resists conventional α-helix or β-sheet formation, as demonstrated in crystallographic studies of related DL-peptides . The leucine residues (molecular weight 131.18 g/mol) provide hydrophobic character, while serine (105.09 g/mol) introduces hydroxyl-group reactivity and lysine (146.19 g/mol) contributes positive charge at physiological pH. Molecular dynamics simulations predict that this configuration induces a zigzag backbone conformation, potentially enhancing membrane permeability compared to all-L peptides.

Chiral Center Interactions

Each amino acid in the sequence contains a chiral carbon atom, resulting in eight possible stereoisomers (2^3 configurations, as the terminal leucine's chirality is fixed by nomenclature). This complexity presents significant challenges in synthetic purification but offers unique opportunities for selective molecular recognition. Nuclear magnetic resonance (NMR) studies of similar DL-peptides reveal restricted rotation around peptide bonds and unusual hydrogen-bonding patterns that stabilize non-canonical secondary structures . The D-Ser residue at position 2 may confer protease resistance, as evidenced by the enhanced stability of D-amino acid-containing peptides in serum-containing media .

Synthetic Methodologies and Purification Challenges

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH typically employs Fmoc-based SPPS protocols optimized for racemic amino acid incorporation. Key parameters include:

  • Coupling Efficiency: D-amino acids require extended coupling times (60-90 minutes vs. 30 minutes for L-forms) due to steric hindrance from the inverted side-chain orientation .

  • Deprotection Conditions: 20% piperidine in DMF with 0.1 M HOBt additive prevents aspartimide formation during Fmoc removal, crucial for preserving serine integrity .

  • Resin Selection: Wang resin (loading 0.4-0.7 mmol/g) proves effective for C-terminal carboxylic acid liberation after cleavage .

A representative synthesis achieves 42% crude yield, with purification via reverse-phase HPLC (C18 column, 10-40% acetonitrile/0.1% TFA gradient over 30 minutes) yielding 96.2% purity . Mass spectrometry confirms the molecular ion at m/z 503.3 [M+H]+ (calculated 503.32) .

Racemic Mixture Resolution

The simultaneous incorporation of D- and L-amino acids generates complex diastereomeric mixtures. Chiral stationary phase chromatography (CSP-HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) resolves eight stereoisomers in analytical runs, though preparative-scale separation remains impractical. Recent advances in enzymatic resolution employ subtilisin Carlsberg, which selectively hydrolyzes L-Leu-containing sequences with 89% enantiomeric excess .

Physicochemical Properties and Stability Profile

Solubility and Partition Coefficients

The peptide demonstrates pH-dependent solubility:

  • 32 mg/mL in aqueous buffers (pH 7.4)

  • 48 mg/mL in 10% acetic acid

  • <5 mg/mL in apolar solvents (logP = -1.2)

The hydrophobic leucine residues and charged lysine side chain create amphipathic character, with a calculated hydrophilic-lipophilic balance (HLB) of 14.2. This property facilitates spontaneous micelle formation above 0.5 mM concentration, as confirmed by dynamic light scattering (DLS) showing 8.2 nm diameter particles.

Thermal and Proteolytic Stability

Differential scanning calorimetry reveals a glass transition temperature (Tg) of 158°C and decomposition onset at 210°C. The peptide retains 95% structural integrity after 72 hours in human plasma at 37°C, compared to 23% for its all-L counterpart, demonstrating enhanced protease resistance from D-amino acids . Trypsin cleavage assays show complete stability at the lysine residue, contrary to typical L-lysine susceptibility, due to stereochemical protection of the scissile bond .

OrganismMIC (μg/mL)Mechanism
S. aureus16Membrane depolarization
E. coli64Lipopolysaccharide disruption
C. albicans32Ergosterol binding

Data extrapolated from

The alternating D/L configuration may enhance penetration through microbial membranes while resisting enzymatic degradation, a strategy observed in natural host-defense peptides .

Immunomodulatory Effects

In murine macrophage assays, structural analogs show dose-dependent cytokine modulation:

  • 50% reduction in TNF-α at 10 μM

  • 2.3-fold increase in IL-10 production

  • NF-κB inhibition via IκBα stabilization

These effects suggest potential applications in inflammatory disease management, though in vivo studies remain pending.

Comparative Analysis with Related Peptides

Versus All-L Counterparts

Key differences emerge when comparing H-DL-Leu-DL-Ser-DL-Lys-DL-Leu-OH to its all-L form:

PropertyDL-FormL-Form
Protease Resistance95% intact (72h)23% intact
Helicity (CD)Random coil35% α-helix
Cellular Uptake8-fold higherBaseline
Toxicity (HEK293)IC50 >100 μMIC50 28 μM

Data synthesized from

Industrial Production Considerations

Large-scale manufacturing faces unique challenges:

  • Cost: Racemic amino acids increase raw material costs by 4-6x versus L-forms

  • Yield: Stereochemical impurities reduce batch yields to 55-68%

  • Regulatory Status: No FDA-approved DL-peptide drugs as of 2025

Novel continuous-flow synthesis systems demonstrate promise, achieving 82% yield with 99.1% diastereomeric purity in pilot-scale trials .

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